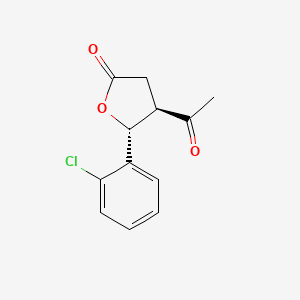![molecular formula C15H18N2O2 B14353650 1-[4-(Benzyloxy)cyclohexyl]-2-diazonioethen-1-olate CAS No. 92666-29-0](/img/structure/B14353650.png)
1-[4-(Benzyloxy)cyclohexyl]-2-diazonioethen-1-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(Benzyloxy)cyclohexyl]-2-diazonioethen-1-olate is a complex organic compound that features a benzyloxy group attached to a cyclohexyl ring, which is further connected to a diazonioethenolate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(Benzyloxy)cyclohexyl]-2-diazonioethen-1-olate typically involves multiple steps. One common method starts with the preparation of the benzyloxycyclohexane derivative, which is then subjected to diazotization reactions to introduce the diazonioethenolate group. The reaction conditions often require controlled temperatures and the use of specific reagents such as sodium nitrite and hydrochloric acid to facilitate the diazotization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents is crucial to minimize impurities and achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
1-[4-(Benzyloxy)cyclohexyl]-2-diazonioethen-1-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the diazonio group to an amine.
Substitution: Nucleophilic substitution reactions can replace the diazonio group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like sodium azide or halides can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of benzyloxycyclohexyl oxides.
Reduction: Formation of benzyloxycyclohexyl amines.
Substitution: Formation of various substituted benzyloxycyclohexyl derivatives.
Scientific Research Applications
1-[4-(Benzyloxy)cyclohexyl]-2-diazonioethen-1-olate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in diazotization reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[4-(Benzyloxy)cyclohexyl]-2-diazonioethen-1-olate involves its interaction with molecular targets such as enzymes and receptors. The diazonio group can form covalent bonds with nucleophilic sites on proteins, leading to modifications that affect their function. The benzyloxy group may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-[4-(Benzyloxy)phenyl]cyclohexylamine: Similar structure but with an amine group instead of a diazonioethenolate.
1-[4-(Benzyloxy)phenyl]cyclohexanol: Contains a hydroxyl group instead of a diazonioethenolate.
1-[4-(Benzyloxy)phenyl]cyclohexyl chloride: Features a chloride group instead of a diazonioethenolate.
Uniqueness
1-[4-(Benzyloxy)cyclohexyl]-2-diazonioethen-1-olate is unique due to its diazonioethenolate group, which imparts distinct reactivity and potential applications. The combination of the benzyloxy and cyclohexyl moieties further enhances its chemical properties and versatility in various research fields.
Properties
CAS No. |
92666-29-0 |
|---|---|
Molecular Formula |
C15H18N2O2 |
Molecular Weight |
258.32 g/mol |
IUPAC Name |
2-diazo-1-(4-phenylmethoxycyclohexyl)ethanone |
InChI |
InChI=1S/C15H18N2O2/c16-17-10-15(18)13-6-8-14(9-7-13)19-11-12-4-2-1-3-5-12/h1-5,10,13-14H,6-9,11H2 |
InChI Key |
UVLXMCVIGNCZIC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1C(=O)C=[N+]=[N-])OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


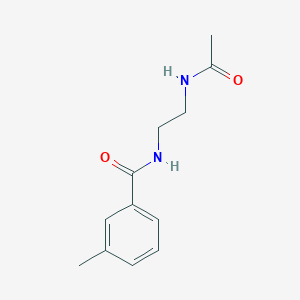
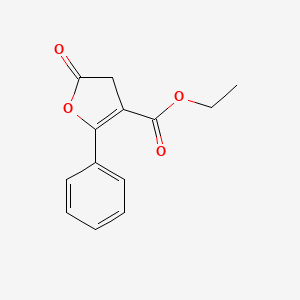
![2-{[(5-Chloro-2-hydroxy-3-methylphenyl)methyl]amino}benzoic acid](/img/structure/B14353572.png)
![N-ethyl-1-(oxan-2-yl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14353587.png)
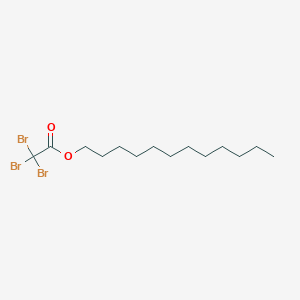
![[3-(Acetyloxy)-5-oxoheptane-1,7-diyl]di(benzene-4,1,2-triyl) tetraacetate](/img/structure/B14353602.png)
![4-Acetamidophenyl 2-[(2-phenylethyl)amino]benzoate](/img/structure/B14353603.png)
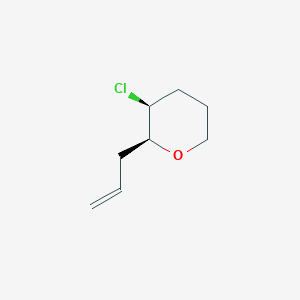
![5-Bromo-4-[(oxiran-2-yl)methyl]-2H-1,3-benzodioxole](/img/structure/B14353609.png)
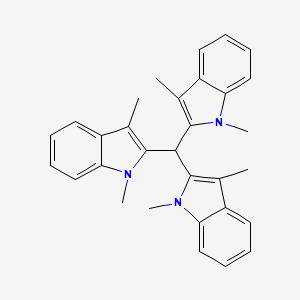
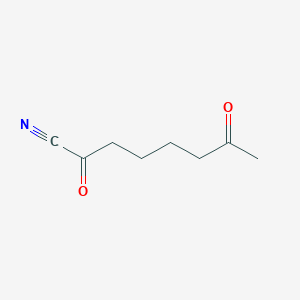
![L-Proline, 1-[N-[4-(benzoylamino)-3-oxo-5-phenylpentyl]-L-alanyl]-, (S)-](/img/structure/B14353627.png)
![(1-Azabicyclo[2.2.2]octan-2-yl)(morpholin-4-yl)methanone](/img/structure/B14353640.png)
